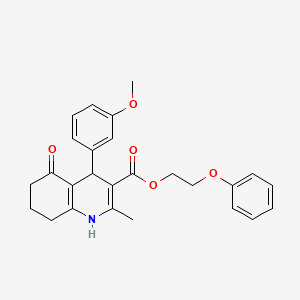

![molecular formula C24H26BrNO3S2 B11678814 (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)

(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5Z)-5-(5-Brom-2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzyliden)-3-ethyl-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte:

Bildung des Thiazolidinonrings: Dies kann durch die Reaktion eines geeigneten α-Halogenketons mit Thioharnstoff unter basischen Bedingungen erreicht werden.

Bildung des Benzylidenrests: Dies beinhaltet die Kondensation des bromierten Zwischenprodukts mit einem Aldehyd unter sauren oder basischen Bedingungen.

Einführung des Ethoxyphenoxy-Substituenten: Dies kann durch eine Etherifizierungsreaktion unter Verwendung eines geeigneten Phenolderivats und eines Alkylhalogenids erreicht werden.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und Automatisierung umfassen, um eine gleichbleibende Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinonring.

Reduktion: Reduktionsreaktionen können den Benzylidenrest angreifen und ihn in eine Benzylgruppe umwandeln.

Substitution: Das Bromatom kann durch verschiedene Nukleophile substituiert werden, was zu einer großen Bandbreite an Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Produkte können Sulfoxide oder Sulfone umfassen.

Reduktion: Das Hauptprodukt wäre das reduzierte Benzylderivat.

Substitution: Verschiedene substituierte Thiazolidinone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

Synthese von Derivaten: Die Verbindung dient als Vorläufer für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten.

Biologie

Enzyminhibition: Es kann als Inhibitor für bestimmte Enzyme wirken, was es in biochemischen Studien nützlich macht.

Medizin

Antibakterielle Aktivität: Die Verbindung hat sich als potenzielles antimikrobielles Mittel gegen verschiedene Bakterien- und Pilzstämme erwiesen.

Entzündungshemmende Eigenschaften: Sie kann entzündungshemmende Wirkungen aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(5-Brom-2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzyliden)-3-ethyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der bromierte Benzylidenrest und der Thiazolidinonring sind entscheidend für seine Bindungsaffinität und Spezifität. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anti-inflammatory Properties: It may exhibit anti-inflammatory effects, making it a candidate for drug development.

Industry

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The brominated benzylidene moiety and the thiazolidinone ring are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5Z)-5-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzyliden)-3-ethyl-2-thioxo-1,3-thiazolidin-4-on: Es fehlt das Bromatom, was sich auf seine biologische Aktivität auswirken kann.

(5Z)-5-(5-Chlor-2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzyliden)-3-ethyl-2-thioxo-1,3-thiazolidin-4-on: Es enthält ein Chloratom anstelle von Brom, was seine Reaktivität und Wechselwirkungen beeinflussen kann.

Einzigartigkeit

Das Vorhandensein des Bromatoms in (5Z)-5-(5-Brom-2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}benzyliden)-3-ethyl-2-thioxo-1,3-thiazolidin-4-on verleiht einzigartige Eigenschaften wie eine erhöhte Reaktivität gegenüber Nukleophilen und ein Potenzial für eine verstärkte biologische Aktivität im Vergleich zu seinen nicht-bromierten oder chlorierten Analoga.

Eigenschaften

Molekularformel |

C24H26BrNO3S2 |

|---|---|

Molekulargewicht |

520.5 g/mol |

IUPAC-Name |

(5Z)-5-[[5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H26BrNO3S2/c1-5-26-23(27)22(31-24(26)30)14-17-13-18(25)7-9-20(17)28-10-11-29-21-12-16(4)6-8-19(21)15(2)3/h6-9,12-15H,5,10-11H2,1-4H3/b22-14- |

InChI-Schlüssel |

USIBNNPCXKMGCZ-HMAPJEAMSA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=C(C=CC(=C3)C)C(C)C)/SC1=S |

Kanonische SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=C(C=CC(=C3)C)C(C)C)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)

![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)

![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678748.png)

![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)

![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)

![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)

![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)